1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide
説明
特性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6O2/c19-18(20)28-14-4-1-3-13(7-14)24-17(27)12-9-25(10-12)15-8-16(22-11-21-15)26-6-2-5-23-26/h1-8,11-12,18H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVOHFUJCDKYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 489.57 g/mol
Structural Features
The compound features a complex structure that includes:
- A pyrazole ring, known for its diverse biological activities.
- A pyrimidine moiety, which is often involved in nucleic acid interactions.
- An azetidine ring, contributing to its pharmacokinetic properties.
Antitumor Activity
Research has indicated that compounds similar to this one exhibit significant antitumor properties. For instance, studies on related pyrazole derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that derivatives of pyrazole and pyrimidine can effectively inhibit the growth of various cancer cell lines, including:
- HepG2 (liver cancer)
- LNCaP (prostate cancer)
These compounds were tested for their efficacy in reducing cell viability, with results indicating a dose-dependent response .
Antiviral Activity
Compounds containing pyrazole and pyrimidine structures have also been investigated for their antiviral properties. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in tumor progression and viral replication.
- Cell Cycle Disruption : By interfering with tubulin dynamics, these compounds can cause mitotic arrest.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Pyrazole derivatives | Inhibition of cell growth in HepG2 and LNCaP cells |
| Antiviral | Pyrimidine analogs | Reduced viral replication in vitro |
| Enzyme Inhibition | ACC inhibitors | Suppression of fatty acid synthesis |
Pharmacokinetics
Studies suggest that the compound exhibits favorable pharmacokinetic properties, including good solubility and permeability, which are critical for oral bioavailability .
Toxicity Studies
Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are needed to evaluate its safety profile comprehensively.
類似化合物との比較
Key Observations:
- Heteroaryl substituents (e.g., oxadiazole in or morpholine-pyridine in ) introduce polarity, which could modulate solubility and pharmacokinetics.
- Molecular Weight :
Inferred Pharmacological Implications
- Kinase Inhibition : Pyrimidine-pyrazole hybrids are common in kinase inhibitors (e.g., JAK2, EGFR). The difluoromethoxy group may enhance selectivity for hydrophobic kinase pockets .
- Metabolic Stability : Fluorinated substituents reduce susceptibility to cytochrome P450-mediated oxidation, a critical factor in drug half-life optimization .
Q & A
Q. What are the key synthetic challenges in preparing the compound, and how can they be methodologically addressed?
The synthesis involves multi-step organic reactions, including azetidine ring formation, pyrazole-pyrimidine coupling, and carboxamide linkage. Key challenges include regioselectivity in pyrazole functionalization and maintaining azetidine stability under reaction conditions. These can be addressed by:
- Using protective groups (e.g., Boc for azetidine nitrogen) to prevent undesired side reactions .
- Optimizing reaction temperatures (e.g., 35–60°C) and catalysts (e.g., copper bromide) to enhance coupling efficiency .
- Purifying intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate high-purity precursors .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
Essential techniques include:
- NMR spectroscopy : 1H and 13C NMR to verify functional groups (e.g., pyrazole protons at δ 7.8–8.6 ppm, azetidine carbons at δ 50–60 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-MS m/z 392.2 observed in analogous compounds) .
- HPLC : To assess purity (>95% by reverse-phase methods) .
Q. What are common impurities encountered during synthesis, and how are they controlled?
Common impurities include:
- Unreacted pyrimidine intermediates or dimerization byproducts.
- Residual solvents (e.g., DMSO). Control methods:
- Use of scavenger resins or aqueous workup to remove unreacted amines .
- Gradient elution in chromatography to separate closely related byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?
SAR strategies involve:
- Substituent variation : Modifying the pyrazole (e.g., 3,5-dimethyl groups) or pyrimidine (e.g., trifluoromethyl) to enhance target binding .
- Bioisosteric replacement : Replacing the difluoromethoxy group with metabolically stable alternatives (e.g., methoxy or chloro) .
- In silico docking : Using computational models to predict interactions with kinase domains (e.g., ATP-binding pockets) .
Q. How can researchers resolve contradictions in reported biological activities across kinase inhibition assays?
Discrepancies may arise from assay conditions (e.g., ATP concentrations) or off-target effects. Mitigation approaches include:
- Orthogonal assays : Combining enzymatic assays (e.g., ADP-Glo™) with cellular proliferation tests (e.g., MTT assays) .
- Crystallographic studies : Resolving binding modes via X-ray diffraction to validate target engagement .
- Selectivity profiling : Screening against kinase panels (e.g., 100+ kinases) to identify cross-reactivity .
Q. What strategies optimize pharmacokinetic properties, such as metabolic stability and solubility?
Methodologies include:
- Prodrug design : Introducing ester or phosphate groups to enhance solubility .
- Metabolic soft spots identification : Using liver microsomes or hepatocyte assays to detect oxidation-prone sites (e.g., difluoromethoxy cleavage) .
- Lipophilicity adjustment : Introducing polar substituents (e.g., hydroxyl or amine) to reduce logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
